molecular formula C20H25N3O3 B2507634 N1-cycloheptyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898411-30-8

N1-cycloheptyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No.: B2507634
CAS No.: 898411-30-8
M. Wt: 355.438
InChI Key: ATTCHZSIBKNQFD-UHFFFAOYSA-N
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Description

N1-cycloheptyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a complex organic compound notable for its intriguing structural configuration, characterized by a cycloheptyl ring, a tetrahydroquinoline moiety, and an oxalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N1-cycloheptyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide typically involves a multi-step synthetic route. The process begins with the formation of the core tetrahydroquinoline structure through a Pictet-Spengler reaction. The oxalamide functional group is introduced through subsequent amide coupling reactions, often employing coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. Cycloheptyl amine is then reacted with the intermediate to form the final compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for precise control of reaction parameters and improved yield. Solvent selection, temperature, and reagent concentration are optimized to ensure efficient production and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidative reactions at the cycloheptyl moiety, forming corresponding ketones or alcohols.

  • Reduction: : Reduction reactions primarily target the oxalamide group, potentially converting it into an amine derivative.

  • Substitution: : The tetrahydroquinoline ring can participate in electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

  • Substitution: : Conditions often involve the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).

Major Products

  • Oxidation can yield ketones or alcohols depending on the specific conditions.

  • Reduction leads to amine derivatives.

  • Substitution results in modified tetrahydroquinoline rings with various functional groups.

Scientific Research Applications

  • Chemistry: : Used as a precursor for complex organic synthesis and in the study of reaction mechanisms.

  • Biology: : Explored for its potential as a biochemical probe to study protein-ligand interactions.

  • Medicine: : Investigated for its pharmacological properties, including potential therapeutic uses in treating various diseases.

  • Industry: : Employed in the development of novel materials with specific chemical properties.

Mechanism of Action

The biological activity of N1-cycloheptyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is mediated through its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites, thereby altering enzymatic function. The compound's structure enables it to interact with multiple pathways, influencing cellular processes such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N1-cycloheptyl-N2-(2-oxo-2,4,5,6-tetrahydroquinolin-8-yl)oxalamide

  • N1-cyclohexyl-N2-(2-oxo-2,4,5,6-tetrahydroquinolin-8-yl)oxalamide

Uniqueness

What sets N1-cycloheptyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide apart from its analogs is the inclusion of the pyrrolo[3,2,1-ij]quinoline scaffold, which imparts unique pharmacological properties and enhances binding affinity to specific molecular targets.

Properties

IUPAC Name

N-cycloheptyl-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c24-17-12-14-11-16(10-13-6-5-9-23(17)18(13)14)22-20(26)19(25)21-15-7-3-1-2-4-8-15/h10-11,15H,1-9,12H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTCHZSIBKNQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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